molecular formula C15H10ClFN2O3 B4733719 (E)-3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)prop-2-en-1-one

(E)-3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B4733719
M. Wt: 320.70 g/mol
InChI Key: DYDZPFBMAHHXBA-BQYQJAHWSA-N
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Description

(E)-3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3/c16-13-6-5-12(9-14(13)19(21)22)18-8-7-15(20)10-1-3-11(17)4-2-10/h1-9,18H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDZPFBMAHHXBA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-nitroaniline and 4-fluorobenzaldehyde.

    Condensation Reaction: The key step is a condensation reaction between 4-chloro-3-nitroaniline and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the enone structure.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The enone moiety can undergo oxidation to form diketones or other oxidized products.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of (E)-3-(4-amino-3-nitroanilino)-1-(4-fluorophenyl)prop-2-en-1-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of diketones or other oxidized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)prop-2-en-1-one depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chloro-3-nitroanilino)-1-phenylprop-2-en-1-one: Similar structure but lacks the fluorophenyl group.

    (E)-3-(4-amino-3-nitroanilino)-1-(4-fluorophenyl)prop-2-en-1-one: Similar structure but with an amino group instead of a chloro group.

Uniqueness

(E)-3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of both the nitroaniline and fluorophenyl moieties, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 2
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(E)-3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)prop-2-en-1-one

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